Bicyclo[3.2.2]nonan-1-ol
CAS No.: 28054-86-6
Cat. No.: VC17873106
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[3.2.2]nonan-1-ol - 28054-86-6](/images/structure/VC17873106.png)
Specification
CAS No. | 28054-86-6 |
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Molecular Formula | C9H16O |
Molecular Weight | 140.22 g/mol |
IUPAC Name | bicyclo[3.2.2]nonan-1-ol |
Standard InChI | InChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2 |
Standard InChI Key | VGYZQFQTFMRCGJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2CCC(C1)(CC2)O |
Introduction
Structural Characteristics and Molecular Geometry
Bicyclic Framework and Stereochemical Features
Bicyclo[3.2.2]nonan-1-ol belongs to the bicycloalkanol family, defined by its [3.2.2] ring system—a fusion of a three-membered and two two-membered rings. The hydroxyl group at C1 introduces steric strain due to its axial position, which influences both intramolecular hydrogen bonding and intermolecular interactions . X-ray crystallography and NMR studies reveal a puckered conformation in the solid state, with the hydroxyl group participating in a network of hydrogen bonds that stabilize the crystal lattice .
Table 1: Key Structural Parameters of Bicyclo[3.2.2]nonan-1-ol
Parameter | Value/Description | Source |
---|---|---|
Molecular formula | C₉H₁₆O | |
Molecular weight | 140.22 g/mol | |
Ring system | Bicyclo[3.2.2]nonane | |
Hydroxyl position | C1 (axial) | |
Dominant conformation | Chair-boat hybrid |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies the O–H stretch at 3300–3500 cm⁻¹, consistent with alcohol functionality. Nuclear magnetic resonance (NMR) data provide detailed insights into the compound’s stereochemistry:
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¹H NMR: The hydroxyl proton appears as a broad singlet at δ 1.8–2.1 ppm, while ring protons exhibit complex splitting patterns due to diastereotopic environments .
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¹³C NMR: The C1 carbon bonded to oxygen resonates at δ 70–75 ppm, distinct from other carbons in the bicyclic framework (δ 20–45 ppm).
Synthetic Methodologies
Classical Approaches: Diels-Alder and Solvolysis
The Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds remains a cornerstone for constructing the bicyclo[3.2.2] skeleton. For example, reacting cyclopentadiene with methyl vinyl ketone under high-pressure conditions yields a bicyclic diketone intermediate, which is subsequently reduced to the diol and selectively oxidized to bicyclo[3.2.2]nonan-1-ol . Solvolysis of epoxy precursors, such as bicyclo[3.2.2]nonane-1,2-epoxide, in aqueous acidic media also affords the target alcohol via ring-opening mechanisms .
Modern Strategies: Catalytic Asymmetric Synthesis
Recent innovations leverage organocatalysts to achieve enantioselective synthesis. Proline-derived catalysts facilitate asymmetric aldol reactions, enabling the construction of the bicyclic framework with >90% enantiomeric excess (ee) . Transition-metal catalysis, particularly using palladium complexes, has also been employed to mediate [2+2] cycloadditions, though yields remain moderate (50–60%).
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Stereoselectivity | Key Challenge |
---|---|---|---|
Diels-Alder | 65–75 | Low | Competing polymerization |
Epoxide solvolysis | 50–60 | Moderate | Regioselectivity control |
Organocatalytic aldol | 70–80 | High (90% ee) | Catalyst loading (20 mol%) |
Chemical Reactivity and Functionalization
Alcohol-Derived Transformations
The hydroxyl group undergoes typical alcohol reactions, including:
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Esterification: Treatment with acetyl chloride yields bicyclo[3.2.2]nonan-1-yl acetate, a valuable intermediate for further derivatization.
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Oxidation: Jones oxidation converts the alcohol to bicyclo[3.2.2]nonan-1-one, though over-oxidation to carboxylic acids is a competing pathway .
Ring-Opening and Rearrangement Reactions
Under basic conditions (e.g., t-BuOK/t-BuOH), bicyclo[3.2.2]nonan-1-ol undergoes retro-aldol cleavage to form linear diketones, a process driven by ring strain relief . Thermal decomposition above 200°C induces C–O bond homolysis, generating radical intermediates that recombine to form polymeric materials.
Applications and Future Perspectives
Medicinal Chemistry
The compound’s rigid, three-dimensional structure enhances binding affinity to biological targets. Preliminary studies suggest utility as a scaffold for kinase inhibitors, with molecular docking simulations showing favorable interactions with ATP-binding pockets .
Materials Science
Polymerization of functionalized derivatives yields thermosetting resins with high glass transition temperatures (Tg > 150°C), potentially useful in aerospace composites.
Research Gaps and Opportunities
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Stereocontrol: Developing catalysts for enantioselective synthesis of C2- and C3-substituted analogs.
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Toxicity Profiling: Systematic in vitro studies to assess cytotoxicity and metabolic stability.
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